Vinyloxytrimethylsilane

Description

The exact mass of the compound Trimethyl(vinyloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

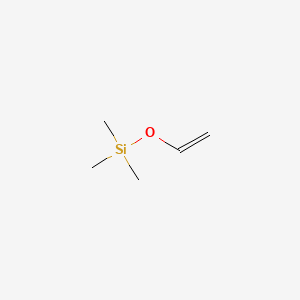

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OSi/c1-5-6-7(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTNNOZFRQLFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27136-59-0 | |

| Record name | Silane, (ethenyloxy)trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4064137 | |

| Record name | Silane, (ethenyloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6213-94-1 | |

| Record name | (Ethenyloxy)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6213-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (ethenyloxy)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (ethenyloxy)trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (ethenyloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(vinyloxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Vinyloxy)trimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QR5369YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vinyloxytrimethylsilane synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Vinyloxytrimethylsilane

Abstract

This compound, a member of the silyl enol ether class of compounds, is a cornerstone reagent in modern organic synthesis.[1][2] Its unique reactivity profile, serving as a stable yet potent enolate surrogate, makes it an invaluable intermediate for the construction of complex molecular architectures.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, safe handling, and application of this compound. We delve into the causal mechanisms behind synthetic protocols, offer detailed methodologies for characterization, and present field-proven insights to ensure successful implementation in the laboratory.

The Strategic Importance of Silyl Enol Ethers in Synthesis

Silyl enol ethers are a class of organosilicon compounds characterized by an enolate bonded through its oxygen atom to a silyl group, typically trimethylsilyl (TMS).[4] This structural motif confers a unique blend of stability and reactivity. Unlike their highly reactive lithium or sodium enolate counterparts, silyl enol ethers are generally stable enough to be isolated, purified, and stored. However, they retain the nucleophilic character of the enolate at the α-carbon, allowing them to participate in a wide array of carbon-carbon bond-forming reactions, often under mild, Lewis acid-catalyzed conditions.[3]

The synthesis of this compound, the simplest silyl enol ether, involves trapping the enolate of acetaldehyde. The principles discussed herein are broadly applicable to the synthesis of more complex silyl enol ethers from a variety of enolizable aldehydes and ketones.

Synthetic Methodologies: Controlling Enolate Formation

The preparation of silyl enol ethers hinges on the reaction of an enolizable carbonyl compound with a silyl electrophile, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base.[4] For unsymmetrical ketones, the choice of reaction conditions is paramount as it dictates the regiochemical outcome, yielding either the kinetic or the thermodynamic silyl enol ether.[4][5]

-

Kinetic Control : Favors the formation of the less substituted (and generally less stable) enol ether. This is achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C).[4][5][6] The bulky base preferentially abstracts the more sterically accessible proton, and the low temperature prevents the system from reaching equilibrium, effectively "trapping" the product that is formed fastest.[5]

-

Thermodynamic Control : Yields the more substituted (and more stable) enol ether. This is achieved using a weaker base, such as triethylamine (Et₃N), at higher temperatures.[4][5] These reversible conditions allow equilibrium to be established, favoring the most thermodynamically stable product.

Since this compound is derived from acetaldehyde, which has only one set of α-protons, regioselectivity is not a concern. However, understanding these control principles is vital for applying the methodology to other substrates.

Experimental Protocol 1: Triethylamine-Mediated Synthesis (Thermodynamic Conditions)

This method is one of the most common for preparing silyl enol ethers due to its operational simplicity and the use of readily available reagents.[4] The mechanism involves the base (triethylamine) facilitating the formation of the enol or enolate, which then acts as a nucleophile, attacking the silicon atom of TMSCl.

Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add the enolizable ketone (1.0 equiv.), triethylamine (1.5 equiv.), and sodium iodide (0.2 equiv., catalytic).[7] Subsequently, add trimethylsilyl chloride (1.2 equiv.) to the stirred solution.[7]

-

Reaction: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.[7] The progress of the reaction can be monitored by Gas Chromatography (GC).[5]

-

Workup: After cooling the mixture to room temperature, add cold water and extract the solution with a non-polar solvent like petroleum ether.[7]

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[7] Dry the organic layer over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate the solvent using a rotary evaporator.[5][7] The crude product is then purified by distillation under reduced pressure to yield the pure silyl enol ether.[8]

Experimental Protocol 2: Silylamine-Based Synthesis

This alternative method utilizes a silylating agent like (trimethylsilyl)diethylamine in the presence of an activator such as methyl iodide.[8] It is a convenient preparation route that typically favors the formation of thermodynamically stable isomers.[8][9]

Methodology:

-

Activator Preparation: In a dry reaction vessel under an inert atmosphere, dissolve (trimethylsilyl)diethylamine (1.2 equiv.) and methyl iodide (1.3 equiv.) in a dry, non-polar solvent like benzene. Heat the solution at 50-60 °C for 1 hour.[8]

-

Ketone Addition: Add the ketone (1.0 equiv.) dropwise to the mixture, maintaining the temperature at 50-60 °C.[8]

-

Reaction: After the addition is complete, stir the mixture at a slightly elevated temperature of 70-80 °C until the reaction is complete (monitor by GC or TLC).[8]

-

Isolation: Cool the reaction mixture and filter off the precipitated ammonium salt.[8]

-

Purification: Remove the solvent from the filtrate by evaporation. The resulting crude product can be purified by distillation under reduced pressure to yield the final this compound.[8]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides definitive information about the electronic environment of the hydrogen atoms. For this compound, the spectrum will show a sharp singlet for the nine equivalent protons of the trimethylsilyl group, typically appearing far upfield around 0.2 ppm. The vinyl protons will appear as a characteristic set of multiplets in the olefinic region (approx. 4.0-6.5 ppm), with distinct coupling constants for geminal, cis, and trans relationships.

-

¹³C NMR: Carbon NMR reveals the number and type of carbon atoms. The spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The two sp² hybridized carbons of the vinyl group will appear further downfield, typically in the range of 85-155 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule. The spectrum of this compound is distinguished by the absence of a strong carbonyl (C=O) stretch (around 1715 cm⁻¹) from the starting material and the appearance of characteristic bands:

-

C=C Stretch: A sharp absorption band around 1645 cm⁻¹.

-

Si-O-C Stretch: A strong, broad band typically found in the 1050-1100 cm⁻¹ region.

-

Si-C Stretch: Absorptions around 1250 cm⁻¹ and 845 cm⁻¹ corresponding to the Si-(CH₃)₃ group.

Gas Chromatography-Mass Spectrometry (GC-MS)

This hybrid technique is invaluable for assessing purity and confirming molecular weight.[10][11]

-

Gas Chromatography (GC): The sample is vaporized and passed through a column, separating components based on their boiling points and interactions with the stationary phase.[10] A pure sample of this compound will show a single major peak, and its retention time can be used for identification.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it is bombarded with electrons, causing ionization and fragmentation. The resulting mass spectrum serves as a molecular fingerprint.[11] Key fragments for this compound include the molecular ion (M⁺) peak at m/z = 116, and a prominent peak at m/z = 73, corresponding to the stable [Si(CH₃)₃]⁺ fragment.

| Characterization Data Summary for this compound | |

| Property | Value / Description |

| Molecular Formula | C₅H₁₂OSi |

| Molecular Weight | 116.23 g/mol |

| Boiling Point | 74 °C |

| Density | 0.779 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.389 |

| ¹H NMR | δ ~6.4 (dd, 1H), ~4.6 (dd, 1H), ~4.3 (dd, 1H), ~0.2 (s, 9H) |

| ¹³C NMR | δ ~151.0, ~94.0, ~-0.2 |

| FT-IR (cm⁻¹) | ~1645 (C=C), ~1250 (Si-CH₃), ~1060 (Si-O-C), ~845 (Si-CH₃) |

| MS (m/z) | 116 (M⁺), 101 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |

Safety, Handling, and Core Applications

Prudent Laboratory Practice and Safety

This compound is a highly flammable liquid and vapor with a low flash point.[12][13] It is also known to cause skin and serious eye irritation.[12][13] The compound is moisture-sensitive and can hydrolyze.[14]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[15] Use spark-proof tools and ground all equipment when transferring.[15][16] Avoid contact with skin, eyes, and clothing.[15]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat.[15][17] A respirator may be necessary if ventilation is inadequate.[15]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from sources of ignition and moisture.[15] Recommended storage temperature is 2-8°C.

Reactivity and Synthetic Utility

The utility of this compound stems from its role as a nucleophilic building block in a variety of crucial synthetic transformations.

-

Mukaiyama Aldol Addition: In the presence of a Lewis acid (e.g., TiCl₄), silyl enol ethers react with aldehydes and ketones to form β-hydroxy carbonyl compounds, a cornerstone reaction in organic synthesis.[1]

-

Generation of Lithium Enolates: Silyl enol ethers can be cleanly converted to specific lithium enolates by treatment with organolithium reagents like methyllithium (MeLi), which proceeds with retention of stereochemistry.[3][4]

-

Michael Additions and Alkylations: As potent nucleophiles, they readily participate in conjugate additions to α,β-unsaturated systems and react with electrophiles like alkyl halides to form new C-C bonds at the α-position.[1]

Conclusion

This compound is more than just a simple molecule; it is a versatile and powerful tool in the arsenal of the synthetic chemist. A thorough understanding of its synthesis, grounded in the principles of kinetic and thermodynamic control, allows for its efficient preparation. Proper characterization using a suite of analytical techniques (NMR, IR, GC-MS) is non-negotiable for ensuring the quality required for subsequent, often complex, synthetic steps. By adhering to rigorous safety protocols and appreciating its diverse reactivity, researchers can confidently leverage this compound to advance projects in drug discovery, materials science, and beyond.

References

- 1. Silyl_enol_ether [chemeurope.com]

- 2. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. news-medical.net [news-medical.net]

- 11. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Vinyloxy-trimethylsilane 97 6213-94-1 [sigmaaldrich.com]

- 14. Vinyltrimethylsilane - Enamine [enamine.net]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. gelest.com [gelest.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Vinyloxytrimethylsilane: Properties, Reactivity, and Synthetic Applications

Introduction

Vinyloxytrimethylsilane, also known as (trimethylsiloxy)ethylene, is a versatile organosilicon compound that serves as a valuable building block in modern organic synthesis. Its unique chemical structure, combining a vinyl group with a trimethylsilyl ether, renders it a stable and easily handled equivalent of an acetaldehyde enolate. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its diverse applications in chemical reactions, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless, flammable liquid with a characteristic boiling point of 74-75 °C.[1][2] It is miscible with common organic solvents but is sensitive to moisture and can hydrolyze to acetaldehyde and hexamethyldisiloxane. Proper handling and storage under anhydrous conditions are therefore crucial to maintain its integrity.

Structural and Spectroscopic Data

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and for monitoring its reactions.

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂OSi | [3] |

| Molecular Weight | 116.23 g/mol | [3] |

| Boiling Point | 74-75 °C | [1][2] |

| Density | 0.779 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.389 | [3] |

| Flash Point | -19 °C | [3] |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.4 (dd, 1H, =CH-O), ~4.3 (d, 1H, =CH₂), ~4.0 (d, 1H, =CH₂), 0.2 (s, 9H, -Si(CH₃)₃) | Inferred from related compounds[4][5][6] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~150 (=CH-O), ~85 (=CH₂), ~0 (-Si(CH₃)₃) | Inferred from related compounds[7][8] |

| FT-IR (neat) | Key absorptions (cm⁻¹): ~3080 (C-H, vinyl), ~1640 (C=C, vinyl), ~1250 (Si-CH₃), ~1070 (Si-O-C) | Inferred from related compounds[9] |

| Mass Spec (EI) | Key fragments (m/z): 116 (M⁺), 101 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) | Inferred from general fragmentation patterns[10][11] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the trapping of the enolate of acetaldehyde with a silylating agent, typically trimethylsilyl chloride (TMSCl). The choice of base and reaction conditions is critical to ensure the efficient formation of the desired product.

Experimental Protocol: Synthesis from Acetaldehyde

This protocol is adapted from established procedures for the synthesis of silyl enol ethers.[12][13]

Materials:

-

Acetaldehyde

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N) or a stronger, non-nucleophilic base like lithium diisopropylamide (LDA)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or N,N-dimethylformamide)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, charge the flask with the anhydrous solvent and the chosen base (e.g., triethylamine).

-

Cool the mixture to the appropriate temperature. For triethylamine, the reaction can often be run at room temperature or with gentle heating. For LDA, a low temperature (e.g., -78 °C) is required.

-

Add freshly distilled acetaldehyde dropwise to the stirred solution of the base.

-

Following the addition of acetaldehyde, add trimethylsilyl chloride dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to stir for several hours. The reaction progress can be monitored by GC or TLC.

-

Upon completion, the reaction mixture is quenched, typically with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation to yield pure this compound.

References

- 1. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Vinyltrimethylsilane(754-05-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Vinyltrimethoxysilane(2768-02-7) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Vinyloxytrimethylsilane (CAS 6213-94-1): A Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of vinyloxytrimethylsilane, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the fundamental principles, mechanistic underpinnings, and strategic applications of this versatile silyl enol ether.

Introduction: The Strategic Role of this compound

This compound, also known as (trimethylsiloxy)ethylene, belongs to the class of silyl enol ethers. It is the simplest stable, isolable enol equivalent of acetaldehyde. Its significance in synthetic chemistry stems from its ability to act as a potent and controllable nucleophile, effectively serving as a synthetic equivalent of the acetaldehyde enolate anion. Unlike transient, highly basic metal enolates, this compound is a neutral, purifiable compound, offering superior handling and precise reactivity control in carbon-carbon bond-forming reactions.[1][2] This stability, coupled with its predictable reactivity, makes it an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of polyketides, natural products, and active pharmaceutical ingredients (APIs).[3][][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is critical for its effective and safe use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6213-94-1 | |

| Molecular Formula | C₅H₁₂OSi | |

| Molecular Weight | 116.23 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [6][7] |

| Boiling Point | 74-75 °C (lit.) | [3][6] |

| Density | 0.779 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.389 (lit.) | [3] |

| Flash Point | -19 °C (-2.2 °F) - closed cup | [3][6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| Moisture Sensitivity | Reacts rapidly with moisture and protic solvents | [7] |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic. The trimethylsilyl group ((CH₃)₃Si-) will present as a sharp, intense singlet integrating to 9 protons, typically found far upfield around 0.2 ppm. The vinylic protons (-OCH=CH₂) will appear as a complex multiplet system due to geminal, cis, and trans coupling, typically in the range of 4.0-6.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The two vinylic carbons will appear in the olefinic region, with the terminal CH₂ carbon appearing around 85-95 ppm and the oxygen-bearing CH carbon appearing further downfield, around 145-155 ppm.[7][8][9]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A strong C=C stretching vibration is expected around 1645 cm⁻¹. The Si-O-C bond gives rise to strong absorptions in the 1050-1250 cm⁻¹ region. The C-H bonds of the vinyl group will show stretching vibrations just above 3000 cm⁻¹.[5][10]

Synthesis and Handling: A Validated Protocol

The preparation of silyl enol ethers like this compound requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a generalized, self-validating procedure based on established methods.[1][11]

Protocol: Synthesis of this compound

This protocol describes the trapping of an aldehyde enolate with chlorotrimethylsilane.

Objective: To synthesize this compound from acetaldehyde via its lithium enolate.

Causality: This method utilizes a strong, non-nucleophilic, sterically hindered base (Lithium Diisopropylamide, LDA) at low temperatures (-78 °C). This combination ensures rapid and quantitative deprotonation of the aldehyde at the α-carbon, forming the kinetic enolate. The low temperature prevents side reactions, such as self-condensation (an aldol reaction between two acetaldehyde molecules). The highly reactive lithium enolate is then "trapped" in situ by the electrophilic silicon of chlorotrimethylsilane (TMSCl), forming the stable silyl enol ether.[10][12][13]

Materials:

-

Diisopropylamine, freshly distilled from CaH₂

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

Acetaldehyde, freshly distilled

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

-

Anhydrous pentane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

LDA Preparation: To the flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi solution (1.05 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: In a separate flame-dried flask, prepare a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise via syringe to the cold LDA solution over 20-30 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

Silyl Enol Ether Trapping: Add freshly distilled TMSCl (1.2 equivalents) dropwise to the reaction mixture. A white precipitate (LiCl) will form. After the addition is complete, allow the mixture to stir at -78 °C for another hour, then slowly warm to room temperature over 2 hours.

-

Workup and Isolation: Quench the reaction by pouring the mixture into a separatory funnel containing cold saturated NaHCO₃ solution and pentane. Separate the layers. Extract the aqueous layer twice more with pentane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent carefully using a rotary evaporator at low temperature and pressure. The crude product can be purified by fractional distillation under a nitrogen atmosphere to yield pure this compound.

Handling and Storage: this compound is a highly flammable liquid and is extremely sensitive to moisture.[3][7] It should be handled under an inert atmosphere (nitrogen or argon) using anhydrous techniques.[14] Store in a tightly sealed container in a refrigerator at 2-8°C.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound is centered on the nucleophilicity of its β-carbon.

Diagram: Synthesis and Hydrolysis Workflow

This diagram illustrates the fundamental creation and cleavage of the silyl enol ether, highlighting its role as a protected enolate.

Caption: Workflow for the synthesis of this compound and its subsequent hydrolysis.

The Mukaiyama Aldol Addition

The most prominent reaction of this compound is the Lewis acid-catalyzed Mukaiyama aldol addition.[6][15] This reaction allows for a crossed aldol reaction between the acetaldehyde enolate equivalent and another aldehyde or ketone, without the risk of self-condensation.[3]

Mechanism:

-

Activation: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen of the electrophile (an aldehyde or ketone), rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: The electron-rich double bond of the silyl enol ether attacks the activated carbonyl carbon. This is the key C-C bond-forming step.

-

Intermediate Formation: A silylated aldol addition product is formed as an intermediate. The Lewis acid is still coordinated to the oxygen atoms.

-

Workup: Aqueous workup hydrolyzes the silyl ether, liberating the β-hydroxy carbonyl product and a silanol byproduct (which typically dimerizes to a disiloxane).[1][16]

Diagram: Mukaiyama Aldol Reaction Mechanism

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.

Applications in Research and Drug Development

The reactions of this compound provide access to crucial structural motifs found in a vast array of biologically active molecules.

-

Natural Product Synthesis: The β-hydroxy carbonyl unit formed via the Mukaiyama aldol reaction is a fundamental building block in polyketide natural products, a class that includes many antibiotics (e.g., erythromycin), antifungals, and anticancer agents. The ability to control the stereochemistry of this reaction is paramount in total synthesis.[17][18]

-

Pharmaceutical Intermediates: While not always a direct component of a final drug, organosilicon compounds and the products derived from them are critical pharmaceutical intermediates.[][19] this compound allows for the clean and efficient construction of carbon skeletons that are later elaborated into complex APIs. For example, the controlled addition to a complex keto-aldehyde could be a key step in building a chiral side chain for a novel therapeutic agent.[20]

-

Cycloaddition Reactions: As an electron-rich alkene, this compound can participate in cycloaddition reactions, such as [4+3] cycloadditions with oxyallyl cations, to form seven-membered ring systems.[18][21][22] These structures are present in various natural products and are challenging to synthesize by other means.

Safety and Storage Summary

Safe handling and storage are non-negotiable when working with this reagent.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Danger | [3] |

| Hazard Statements | H225: Highly flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][6] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces.P233: Keep container tightly closed.P280: Wear protective gloves/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Storage Class | 3 (Flammable liquids) | [3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [23] |

References

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A brief overview of classical natural product drug synthesis and bioactivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 11. rsc.org [rsc.org]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 16. jk-sci.com [jk-sci.com]

- 17. mdpi.com [mdpi.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. zmsilane.com [zmsilane.com]

- 20. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 21. organicreactions.org [organicreactions.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. m.youtube.com [m.youtube.com]

Vinyloxytrimethylsilane: A Comprehensive Technical Guide for Advanced Synthesis

An In-depth Technical Guide:

Abstract

Vinyloxytrimethylsilane, also known as (Trimethylsiloxy)ethylene, is a pivotal reagent in modern organic chemistry, belonging to the class of silyl enol ethers. Its unique bifunctionality, combining the reactivity of a vinyl group with the properties of a silyl ether, makes it an indispensable tool for carbon-carbon bond formation and as a stable, isolable equivalent of an acetaldehyde enolate. This guide provides an in-depth exploration of its core molecular properties, synthesis, spectroscopic characterization, and critical applications in complex molecular synthesis, particularly within the context of pharmaceutical and materials science research. The narrative emphasizes the mechanistic rationale behind its reactivity and provides field-tested protocols to ensure reproducibility and safety.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 6213-94-1) is the simplest enol ether of acetaldehyde, where the enolic proton is replaced by a trimethylsilyl (TMS) group.[1][2] This structural modification is not trivial; the TMS group imparts significant stability compared to the transient parent enol, allowing the compound to be isolated, purified, and stored.[3] However, it remains sufficiently reactive to serve as a potent nucleophile under controlled conditions. Its fundamental role is to act as a synthetic equivalent of the acetaldehyde α-carbanion, a synthon that is otherwise challenging to generate and control.

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂OSi | [4] |

| Molecular Weight | 116.23 g/mol | [4] |

| CAS Number | 6213-94-1 | |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 74 °C (lit.) | [3][5] |

| Density | 0.779 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.389 (lit.) | [3][5] |

| Flash Point | -19 °C (-2.2 °F) - closed cup | [6] |

| Synonyms | (Trimethylsiloxy)ethylene, TMSO-ethene | [1] |

Spectroscopic and Analytical Characterization

Validation of the structural integrity of this compound is paramount before its use in sensitive synthetic sequences. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary analytical tools for this purpose.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous confirmation of the structure. Key expected signals include a sharp singlet around 0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃). The vinyl protons exhibit a characteristic splitting pattern in the 4.0-6.5 ppm region, consistent with an AMX spin system, confirming the presence and stereochemistry of the double bond.

-

¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm, along with two distinct signals for the vinyl carbons, typically between 85 and 155 ppm.

-

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental for identifying key functional groups.[7][8] The spectrum of this compound is characterized by a strong C=C stretching vibration around 1645 cm⁻¹. Additionally, a strong absorption band corresponding to the Si-O-C linkage is observed in the 1050-1250 cm⁻¹ region. The absence of a broad O-H stretch (around 3300 cm⁻¹) and a C=O stretch (around 1715 cm⁻¹) confirms the successful conversion of the parent carbonyl/enol to the silyl enol ether.[7]

Synthesis: Mechanism and Experimental Protocol

The synthesis of silyl enol ethers, including this compound, is a cornerstone transformation in organosilicon chemistry. The most common and reliable method involves the "trapping" of a ketone enolate with an electrophilic silicon source, typically a chlorosilane.

Mechanistic Rationale

The reaction proceeds via the deprotonation of an enolizable carbonyl compound (in this case, acetaldehyde or a precursor) by a non-nucleophilic base, such as triethylamine (Et₃N), to form a transient enolate. This highly reactive enolate is immediately intercepted, or "trapped," by chlorotrimethylsilane (TMSCl). The driving force is the formation of a strong Si-O bond and a stable salt byproduct (triethylammonium chloride). The use of an amine base is critical as it also serves to neutralize the HCl generated during the reaction.[9]

Caption: Synthesis pathway of this compound via enolate trapping.

Experimental Protocol: Synthesis from Acetaldehyde Precursors

This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9][10]

-

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂) throughout the reaction.

-

Reagent Charging: To the flask, add anhydrous solvent (e.g., 100 mL of DMF) followed by triethylamine (1.2 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Add the acetaldehyde source (1.0 equivalent) to the flask.

-

Silylating Agent Addition: Add chlorotrimethylsilane (1.1 equivalents) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.

-

Causality Insight: The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions, such as self-condensation of the acetaldehyde. Sodium iodide facilitates the reaction by in-situ formation of the more reactive iodotrimethylsilane.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours to ensure complete conversion.

-

Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a non-polar solvent (e.g., pentane or diethyl ether, 3 x 50 mL).

-

Self-Validating Step: The bicarbonate wash neutralizes any remaining acidic species and removes the triethylammonium salt.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under a nitrogen atmosphere to yield pure this compound (B.P. 74 °C).

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its ability to function as a stable yet reactive nucleophile. It is a cornerstone reagent in reactions where a controlled addition of an acetaldehyde enolate is required.

Key Reaction: The Mukaiyama Aldol Addition

A prime example of its application is the Lewis acid-catalyzed Mukaiyama aldol addition. In this reaction, the silyl enol ether reacts with an aldehyde or ketone to form a β-siloxy carbonyl compound, which upon hydrolysis yields the corresponding β-hydroxy carbonyl (aldol) product.

-

Expertise & Causality: Unlike traditional base-catalyzed aldol reactions, the Mukaiyama variant proceeds under mild, aprotic conditions. This prevents side reactions like self-condensation and allows for high levels of stereocontrol, which is critical in the synthesis of complex chiral molecules found in many drug candidates. The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) activates the electrophilic carbonyl partner, making it susceptible to nucleophilic attack by the silyl enol ether. The reaction's success hinges on the Lewis acid's ability to coordinate to the carbonyl oxygen without promoting decomposition of the silyl enol ether.

Caption: The Mukaiyama Aldol addition reaction workflow.

Other Significant Applications

-

Michael Additions: It serves as a soft nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

-

C-Acylations: Reaction with acyl chlorides provides a direct route to β-dicarbonyl compounds.[10]

-

Cycloadditions: The electron-rich double bond can participate in various cycloaddition reactions, enabling the construction of complex ring systems.

Handling, Storage, and Safety

Scientific integrity demands rigorous attention to safety and handling protocols. This compound is a hazardous chemical that requires careful management.

-

Hazards: It is a highly flammable liquid and vapor (Flash Point: -19 °C).[6] It causes skin and eye irritation. Crucially, it is moisture-sensitive and will hydrolyze in the presence of water back to acetaldehyde and trimethylsilanol.

-

Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves. Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It should be kept in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[3] Recommended storage temperature is 2-8°C.[3][5]

Conclusion

This compound is more than a simple reagent; it is a strategic tool that enables chemists to overcome fundamental challenges in nucleophilic chemistry. Its stability, coupled with its tunable reactivity, provides a reliable platform for constructing complex molecular architectures essential for drug discovery and materials science. Understanding its properties, synthesis, and reaction mechanisms, as detailed in this guide, is key to leveraging its full synthetic potential in a safe and effective manner.

References

- 1. Vinyloxy-trimethylsilane 97 6213-94-1 [sigmaaldrich.com]

- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. 乙烯氧基三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Vinyloxy-trimethylsilane 97 6213-94-1 [sigmaaldrich.com]

- 6. Trimethyl(vinyloxy)silane | 6213-94-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. gelest.com [gelest.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. US3472888A - Preparation of vinyloxy containing organosilicon compounds - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Spectral Analysis of Vinyloxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyloxytrimethylsilane [(CH₃)₃SiOCH=CH₂], a versatile organosilicon compound, serves as a crucial building block in a multitude of organic syntheses. Its unique structure, combining a vinyl ether moiety with a trimethylsilyl group, imparts valuable reactivity, making it a key intermediate in the formation of various organic molecules and polymers. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals to ensure reaction monitoring, quality control, and structural elucidation of resulting products. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral features and the underlying chemical principles.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the trimethylsilyl and vinyl groups. The analysis of chemical shifts, integration, and coupling patterns provides a detailed picture of the proton environment.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring the ¹H NMR spectrum of this compound involves the following steps:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrument Setup: The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz). Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~6.4 | Doublet of doublets | 1H | =CH-O | J(trans) ≈ 14 Hz, J(cis) ≈ 7 Hz |

| ~4.3 | Doublet of doublets | 1H | =CH₂ (trans to O) | J(trans) ≈ 14 Hz, J(gem) ≈ 2 Hz |

| ~4.0 | Doublet of doublets | 1H | =CH₂ (cis to O) | J(cis) ≈ 7 Hz, J(gem) ≈ 2 Hz |

| ~0.2 | Singlet | 9H | -Si(CH₃)₃ | N/A |

Interpretation and Causality:

-

Vinyl Protons (=CH-O, =CH₂): The three vinyl protons appear in the downfield region of the spectrum (typically 4.0-6.5 ppm) due to the deshielding effect of the double bond and the adjacent oxygen atom. They exhibit a complex splitting pattern known as an AMX system. The proton on the carbon attached to the oxygen (=CH-O) is coupled to the two geminal protons of the terminal methylene group (=CH₂). The different coupling constants for the cis and trans relationships result in the characteristic doublet of doublets for each vinyl proton.

-

Trimethylsilyl Protons (-Si(CH₃)₃): The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent. Consequently, they give rise to a single, sharp singlet in the upfield region of the spectrum (around 0.2 ppm). The high shielding is due to the lower electronegativity of silicon compared to carbon.

¹H NMR Coupling Scheme

Caption: Coupling relationships between the vinyl protons of this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

¹³C NMR Spectral Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~152 | =CH-O |

| ~85 | =CH₂ |

| ~0 | -Si(CH₃)₃ |

Interpretation and Causality:

-

Vinyl Carbons (=CH-O, =CH₂): The two sp²-hybridized carbons of the vinyl group appear in the downfield region. The carbon atom directly bonded to the electronegative oxygen atom (=CH-O) is significantly deshielded and resonates at a higher chemical shift compared to the terminal methylene carbon (=CH₂).

-

Trimethylsilyl Carbons (-Si(CH₃)₃): The three equivalent methyl carbons attached to the silicon atom appear as a single peak in the upfield region, close to 0 ppm, consistent with the shielding effect of the silicon atom.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups through Vibrational Signatures

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound clearly shows the presence of the vinyl ether and trimethylsilyl moieties.

Experimental Protocol for FTIR Spectroscopy:

For a volatile liquid like this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be employed:

-

ATR-FTIR:

-

Ensure the ATR crystal is clean.

-

Place a single drop of this compound directly onto the crystal.

-

Acquire the spectrum. This method is quick and requires minimal sample preparation.

-

-

Transmission (Neat Sample):

-

Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer and acquire the spectrum.

-

FTIR Spectral Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch |

| ~2960, ~2900 | Strong | C-H stretch (in -CH₃) |

| ~1640 | Strong | C=C stretch (vinyl) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1180 | Strong | C-O-Si asymmetric stretch |

| ~840 | Strong | Si-C stretch and CH₃ rock |

Interpretation and Causality:

-

Vinyl Group Vibrations: The presence of the vinyl group is confirmed by the =C-H stretching vibrations above 3000 cm⁻¹ and the strong C=C stretching absorption around 1640 cm⁻¹.

-

Trimethylsilyl Group Vibrations: The characteristic strong absorption at approximately 1250 cm⁻¹ is due to the symmetric deformation of the Si-CH₃ bonds. The peak around 840 cm⁻¹ is also a hallmark of the trimethylsilyl group, arising from a combination of Si-C stretching and methyl rocking vibrations.

-

Si-O-C Linkage: The strong band around 1180 cm⁻¹ is attributed to the asymmetric stretching of the Si-O-C linkage, a key feature confirming the structure of this silyl enol ether.

III. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol for GC-MS:

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing volatile compounds like this compound.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and separated from the solvent and any impurities on a capillary GC column.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 116 | Moderate | [M]⁺ (Molecular Ion) |

| 101 | High | [M - CH₃]⁺ |

| 73 | Very High (Base Peak) | [(CH₃)₃Si]⁺ |

| 59 | Moderate | [(CH₃)₂SiOH]⁺ |

| 43 | Moderate | [CH₃CO]⁺ or [C₃H₇]⁺ |

Interpretation and Causality of Fragmentation:

The mass spectrum of this compound is dominated by fragmentation pathways characteristic of trimethylsilyl ethers.

-

Molecular Ion ([M]⁺): The peak at m/z 116 corresponds to the molecular ion, confirming the molecular weight of the compound.

-

Loss of a Methyl Group ([M - CH₃]⁺): A common fragmentation for trimethylsilyl compounds is the loss of a methyl radical, leading to the prominent peak at m/z 101.

-

Trimethylsilyl Cation ([(CH₃)₃Si]⁺): The base peak at m/z 73 is due to the highly stable trimethylsilyl cation, formed by cleavage of the Si-O bond.

-

Rearrangement Ion ([(CH₃)₂SiOH]⁺): A peak at m/z 59 can be attributed to a rearrangement ion, which is also commonly observed in the mass spectra of trimethylsilyl ethers.

Mass Spectrometry Fragmentation Pathway

Caption: Major fragmentation pathways of this compound in mass spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the molecular structure, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry elucidates the molecular weight and characteristic fragmentation patterns. This detailed spectral guide serves as a valuable resource for researchers, enabling confident identification, quality assessment, and a deeper understanding of the reactivity of this important synthetic intermediate.

Vinyloxytrimethylsilane: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyloxytrimethylsilane [(CH₃)₃SiOCH=CH₂], a versatile silyl enol ether, serves as a crucial building block in modern organic synthesis. Its utility in forming carbon-carbon bonds, particularly in reactions like the Mukaiyama aldol addition, makes it an invaluable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties, to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Risk Assessment: Understanding the Reactivity of this compound

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is also harmful if inhaled and may cause respiratory irritation.[1] A key characteristic of this compound is its sensitivity to moisture.

Chemical and Physical Hazards

| Property | Value | Source |

| Physical State | Liquid | [3] |

| Appearance | Colorless | [4] |

| Odor | Pungent | [4] |

| Flash Point | 27°C (80.6°F) | [4] |

| Boiling Point | 123°C (253.4°F) | [4] |

| Vapor Pressure | 6.7 mmHg at 20°C | [4] |

| Vapor Density | 5.6 (Air = 1) | [4] |

| Specific Gravity | 0.97 g/cm³ | [4] |

| Autoignition Temperature | 240°C (464°F) | [4] |

This data underscores the significant fire hazard associated with this compound. Its low flash point indicates that it can be ignited at ambient temperatures by sparks, open flames, or hot surfaces. The vapor is also heavier than air, meaning it can travel a considerable distance to an ignition source and flash back.[4][5]

Health Hazards and Routes of Exposure

The primary routes of exposure to this compound are inhalation, skin contact, and eye contact.

-

Inhalation: Inhaling the vapors can irritate the respiratory tract, leading to coughing and shortness of breath.[3] Higher concentrations may cause more severe respiratory issues.

-

Skin Contact: Direct contact can cause skin irritation, redness, and dryness.[3][4] Prolonged or repeated exposure may lead to dermatitis.[3]

-

Eye Contact: The compound is a serious eye irritant, causing redness, watering, and discomfort.[1][4]

-

Ingestion: While less common in a laboratory setting, ingestion can cause irritation of the digestive tract.[3]

Reactivity and Instability

A critical aspect of this compound's reactivity is its susceptibility to hydrolysis. In the presence of water, it decomposes to form trimethylsilanol and acetaldehyde. This reaction can be catalyzed by acids or bases.

(CH₃)₃SiOCH=CH₂ + H₂O → (CH₃)₃SiOH + CH₃CHO

This hydrolysis has two significant safety implications:

-

Pressure Buildup: If stored in a sealed container that has been contaminated with moisture, the generation of acetaldehyde, which is volatile, can lead to a dangerous buildup of pressure.

-

Formation of Byproducts: The presence of acetaldehyde can lead to undesired side reactions and affect the purity of the reagent.

Furthermore, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment.

The Primacy of the Chemical Fume Hood

All manipulations of this compound must be conducted within a properly functioning chemical fume hood.[6][7][8] The fume hood serves as the primary barrier, capturing and exhausting flammable and irritating vapors away from the user's breathing zone.[9]

Workflow for Safe Fume Hood Use

Caption: A logical workflow for the safe and effective use of a chemical fume hood.

To maximize the protective capabilities of the fume hood, adhere to the following best practices:

-

Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work.[7][10] An 18-inch opening is often recommended.[10]

-

Work Depth: Always work at least six inches inside the hood to ensure effective vapor capture.[8][9][10]

-

Airflow: Do not block the baffles at the back of the hood with large equipment or containers, as this will disrupt airflow.[6][7] Elevate large apparatus on blocks to allow air to flow underneath.[6][8]

-

Minimize Traffic: Avoid rapid movements in front of the hood and minimize pedestrian traffic in the area, as this can create air currents that pull vapors out of the hood.[8][10]

-

No Storage: A fume hood is not a storage cabinet.[7][8][10] Storing chemicals and equipment in the hood can impede airflow and increase the risk of an incident.[7][8]

Essential Personal Protective Equipment (PPE)

The appropriate PPE provides a crucial last line of defense against exposure.

-

Eye Protection: Chemical splash goggles are mandatory.[3][8] A face shield should also be worn if there is a risk of splashing or a more significant reaction.[8]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for the specific type of glove being used.[4][11] Always inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned.[5] In situations with a higher risk of splashing, chemical-resistant aprons and sleeves may be necessary.

-

Respiratory Protection: In most cases, working in a properly functioning fume hood will provide adequate respiratory protection. However, in situations where the ventilation is inadequate or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be required.[3]

Safe Handling and Storage Protocols: Mitigating Moisture and Ignition Risks

The dual hazards of flammability and moisture sensitivity dictate the protocols for handling and storing this compound.

Handling Moisture-Sensitive Reagents

Given its reactivity with water, this compound must be handled under inert atmosphere conditions (e.g., nitrogen or argon). This prevents both hydrolysis of the reagent and the introduction of atmospheric moisture into the reaction vessel.

Syringe Transfer Technique for Moisture-Sensitive Reagents

Caption: A step-by-step protocol for the safe transfer of moisture-sensitive reagents using a syringe.

Detailed Syringe Transfer Protocol:

-

Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled under a stream of inert gas.[12]

-

Inert Atmosphere: The reagent bottle should be equipped with a septum and maintained under a positive pressure of nitrogen or argon.

-

Syringe Purge: Flush the syringe and needle with inert gas several times to remove any residual air and moisture.[12]

-

Transfer:

-

Insert a needle connected to the inert gas source into the headspace of the reagent bottle to maintain positive pressure.

-

Insert the transfer syringe needle through the septum and into the liquid.

-

Slowly draw the desired volume of liquid into the syringe. It is often helpful to pull a small amount of inert gas into the syringe after the liquid to prevent dripping.

-

Withdraw the syringe and quickly insert it into the reaction vessel, which should also be under an inert atmosphere.

-

Depress the plunger to dispense the reagent.

-

-

Quenching: After use, the syringe and needle should be immediately quenched by drawing up a suitable solvent (e.g., isopropanol) and then water to safely react any residual reagent.

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

-

Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4][13] A dedicated flammable liquids storage cabinet is the ideal location.

-

Container: Keep the container tightly closed to prevent the ingress of moisture and the escape of flammable vapors.[3][13] The original container is preferred.

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[4]

-

Inert Atmosphere: For long-term storage, it is advisable to maintain the reagent under an inert atmosphere.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to minimizing harm.

Spills

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread the vapors.

-

Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[13][14]

-

Containment: For small spills, absorb the material with a non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

-

Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed container for disposal.[4][14]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4][14] Do not use a solid stream of water, as this may spread the fire.[4] A water spray can be used to cool nearby containers.[4][14]

-

Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][4]

First Aid

-

Inhalation: Move the affected person to fresh air.[4][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing.[2][13] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a properly labeled, sealed container.

-

Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Never dispose of this compound down the drain.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its chemical properties and adhering to the rigorous safety protocols outlined in this guide, researchers can harness its synthetic utility while minimizing the risks to themselves and their colleagues. A proactive approach to safety, grounded in a deep understanding of the materials being handled, is the cornerstone of a safe and productive research environment.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Vinyltrimethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ehs.fiu.edu [ehs.fiu.edu]

- 7. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]

- 8. hvcc.edu [hvcc.edu]

- 9. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]

- 10. resources.workstationindustries.com [resources.workstationindustries.com]

- 11. store.safety-kleen.com [store.safety-kleen.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability and Storage of Vinyloxytrimethylsilane

Introduction: The Dual Nature of Vinyloxytrimethylsilane

This compound ((CH₃)₃SiOCH=CH₂), a prominent member of the silyl enol ether family, is a versatile reagent in organic synthesis. Its utility stems from its dual functionality: the nucleophilic character of the electron-rich double bond and the lability of the silicon-oxygen bond, which makes it an excellent synthetic equivalent of an enolate. This unique reactivity profile, however, is intrinsically linked to its inherent instability. For researchers, scientists, and drug development professionals, a thorough understanding of the factors governing the stability of this compound is paramount for ensuring experimental reproducibility, maximizing reagent longevity, and maintaining a safe laboratory environment. This guide provides a comprehensive overview of the chemical principles underlying its stability and offers field-proven protocols for its optimal storage and handling.

Chemical Reactivity and Intrinsic Instability

The structure of this compound features a vinyl group attached to an oxygen atom, which in turn is bonded to a trimethylsilyl group. This arrangement dictates its reactivity and susceptibility to degradation.

-

The Silyl Enol Ether Linkage: The silicon-oxygen bond is highly polarized and susceptible to cleavage by nucleophiles, most notably water. This makes the compound extremely sensitive to moisture.

-

The Vinyl Group: The carbon-carbon double bond is electron-rich, making it prone to electrophilic attack and radical-initiated polymerization.

These two features are the primary drivers of the compound's instability and necessitate the stringent storage and handling conditions outlined in this guide.

Modes of Decomposition: A Mechanistic Perspective

The degradation of this compound primarily proceeds through two pathways: hydrolysis and polymerization. Understanding the mechanisms of these processes is crucial for developing effective stabilization strategies.

Hydrolysis: The Predominant Degradation Pathway

The most significant stability concern for this compound is its rapid reaction with water.[1] This hydrolysis can be catalyzed by both acids and bases.[2][3]

The process involves the nucleophilic attack of a water molecule on the electrophilic silicon atom. This leads to the cleavage of the Si-O bond, generating trimethylsilanol and the unstable enol, vinyl alcohol. The vinyl alcohol intermediate then rapidly tautomerizes to form the more stable acetaldehyde. The trimethylsilanol produced can undergo self-condensation to form hexamethyldisiloxane, a common impurity in aged samples.[4]

Diagram: Hydrolysis of this compound

Caption: Acid/base-catalyzed hydrolysis of this compound.

Polymerization: A Latent Risk

Diagram: Potential Radical Polymerization Pathway

Caption: A simplified schematic of radical-initiated polymerization.

Quantitative Data and Stability Summary

The following table summarizes the key physical and stability-related properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂OSi | [1] |

| Molecular Weight | 116.23 g/mol | [1] |

| Boiling Point | 74 °C | [1] |

| Density | 0.779 g/mL at 25 °C | [1] |

| Flash Point | -19 °C | [1] |

| Recommended Storage Temp. | 2-8 °C | [1] |

| Primary Instability | High moisture sensitivity | [1] |

| Hydrolysis Products | Acetaldehyde, Trimethylsilanol, Hexamethyldisiloxane | [4] |

| Potential Stabilizers | Basic compounds (e.g., KOH) for vinyl ethers | [7][8] |

Protocols for Optimal Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of this compound.

Long-Term Storage Protocol

-

Container: Store in the original, unopened manufacturer's container whenever possible. These are typically sealed under an inert atmosphere.

-

Temperature: Maintain in a designated laboratory refrigerator at 2-8 °C . This low temperature retards the rates of both hydrolysis and potential polymerization.

-

Atmosphere: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture. For opened containers, flushing the headspace with a dry, inert gas like argon or nitrogen before resealing is best practice.

-

Environment: Store away from sources of ignition due to its high flammability. The storage area should be cool, dry, and well-ventilated.

Experimental Workflow: Handling and Dispensing

The causality behind these steps is to minimize exposure to atmospheric moisture and oxygen at every point of transfer and use.

-

Preparation:

-

Ensure all glassware (syringes, needles, flasks) is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled in a desiccator or under a stream of dry inert gas.

-

Set up the reaction apparatus under a positive pressure of argon or nitrogen.

-

-

Equilibration:

-

Remove the this compound container from the refrigerator and allow it to warm to room temperature before opening. This crucial step prevents condensation of atmospheric moisture on the cold surfaces of the container upon opening.

-

-

Dispensing:

-

Use standard syringe techniques for transferring the liquid. A long needle should be used to withdraw the liquid from below the surface, avoiding the headspace.

-

To prevent creating a vacuum that could draw in air, it is recommended to use a needle connected to a source of inert gas to gently replace the volume of liquid removed.

-

-

Post-Use:

-

Clean the septum of the bottle with a dry cloth.

-

Flush the headspace of the bottle with inert gas.

-

Securely reseal the container, wrapping the cap with parafilm for an extra barrier, and promptly return it to refrigerated storage.

-

Protocol for Stability Assessment via ¹H NMR Spectroscopy

Regularly assessing the purity of this compound is good laboratory practice, especially for older batches or frequently opened bottles. ¹H NMR spectroscopy is a straightforward method for detecting degradation.

-

Sample Preparation:

-

In a glovebox or under an inert atmosphere, carefully withdraw a small aliquot (e.g., 5-10 µL) of this compound.

-

Dissolve the aliquot in an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃) in a dry NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

-

Spectral Analysis:

-

Pristine this compound: Look for the characteristic signals: a singlet for the trimethylsilyl protons (~0.2 ppm) and multiplets for the vinyl protons (~4.0-6.5 ppm).

-

Hydrolysis Detection: The presence of a sharp singlet around 2.2 ppm is indicative of acetaldehyde formation. A broad singlet, often near 0.1 ppm, can indicate the presence of trimethylsilanol or hexamethyldisiloxane.

-